

3-Fluorophenylacetylene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorophenylacetylene**

Cat. No.: **B1297516**

[Get Quote](#)

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Fluorophenylacetylene, a fluorinated aromatic alkyne, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity.^{[1][2][3]} This technical guide provides a comprehensive overview of the commercial availability, key physicochemical data, safety and handling protocols, and detailed experimental methodologies for the application of **3-Fluorophenylacetylene** in crucial synthetic transformations.

Commercial Availability and Suppliers

3-Fluorophenylacetylene is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 98\%$. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Name	CAS Number	Purity
Sigma-Aldrich	1-Ethynyl-3-fluorobenzene	2561-17-3	98%
TCI Chemicals	1-Ethynyl-3-fluorobenzene	2561-17-3	>98.0% (GC)
SynQuest Labs	3-Fluorophenylacetylen	2561-17-3	Not specified
Apollo Scientific	3-Fluorophenylacetylen	2561-17-3	98%
CymitQuimica	3-Fluorophenylacetylen	2561-17-3	96%

Physicochemical Properties

A compilation of the key physical and chemical properties of **3-Fluorophenylacetylene** is presented below, providing essential data for its use in experimental design.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ F	[4]
Molecular Weight	120.12 g/mol	[4]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	138 °C (lit.)	[4]
Density	1.039 g/mL at 25 °C (lit.)	[4]
Refractive Index (n _{20/D})	1.5170 (lit.)	[4]
Flash Point	32.2 °C (closed cup)	[5][6]

Safety and Handling

3-Fluorophenylacetylene is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapor	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

First Aid Measures:

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[5\]](#)
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[\[5\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[5\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[5\]](#)

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[\[5\]](#)

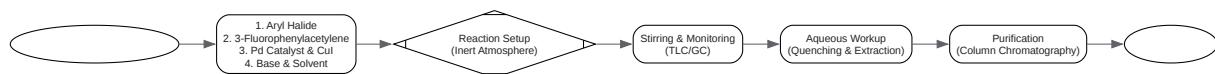
Key Synthetic Applications and Experimental Protocols

3-Fluorophenylacetylene is a valuable precursor in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its terminal alkyne functionality makes it an ideal substrate for Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry") reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals.[\[1\]](#)

Detailed Experimental Protocol for a Typical Sonogashira Coupling Reaction:


- Materials:

- Aryl halide (e.g., 4-iodoanisole) (1.0 eq)
- **3-Fluorophenylacetylene** (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Base (e.g., triethylamine or diisopropylamine) (solvent)
- Anhydrous, degassed solvent (e.g., THF or DMF)

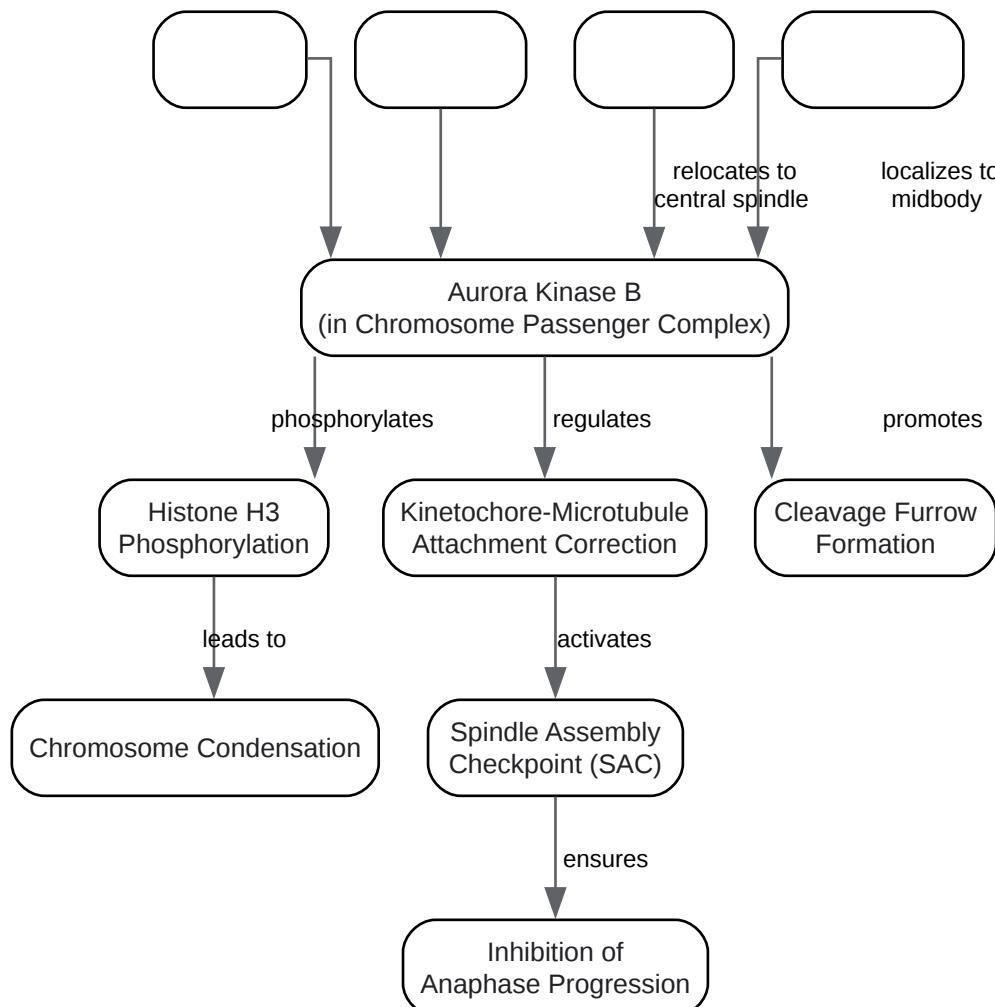
- Procedure:

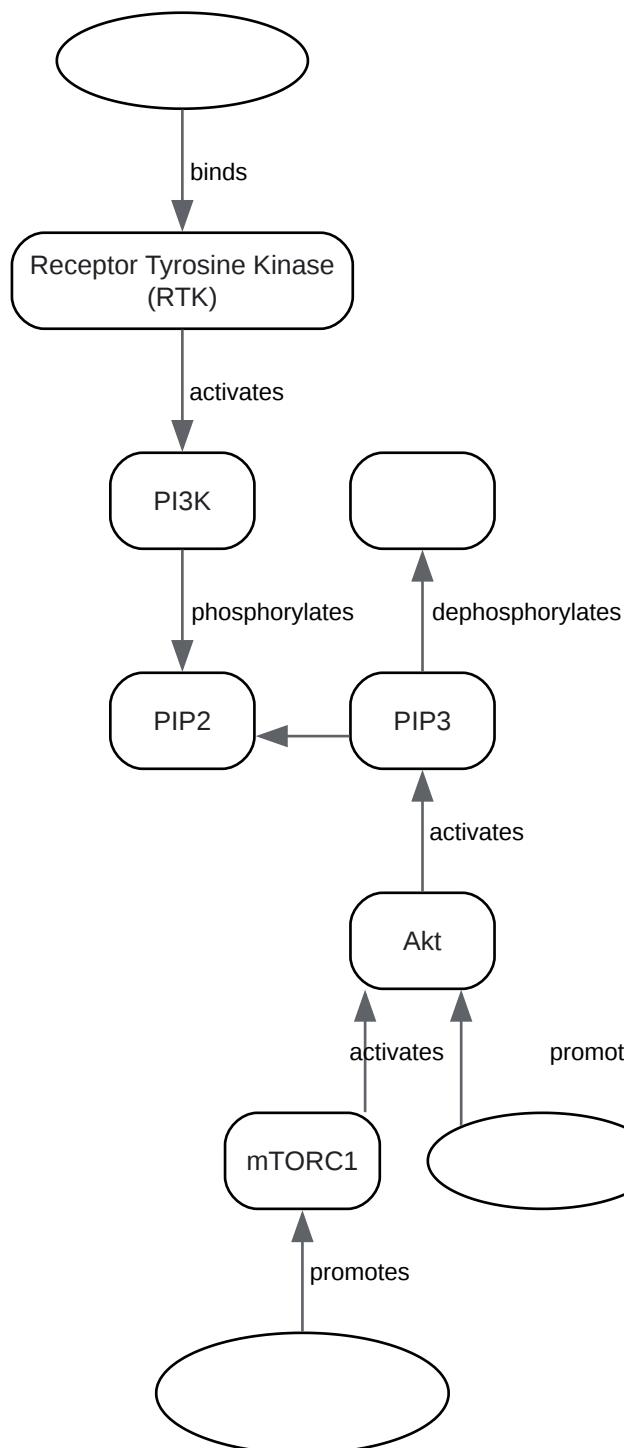
- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
- Add the anhydrous, degassed solvent, followed by the base.
- Add **3-Fluorophenylacetylene** dropwise to the reaction mixture.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Sonogashira Coupling Experimental Workflow


Azide-Alkyne Cycloaddition (Click Chemistry)


The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is renowned for its reliability, broad functional group tolerance, and mild reaction conditions, making it a staple in drug discovery and bioconjugation.[\[7\]](#)[\[8\]](#)

Detailed Experimental Protocol for a Typical Azide-Alkyne Cycloaddition:

- Materials:
 - Organic azide (e.g., benzyl azide) (1.0 eq)
 - 3-Fluorophenylacetylene** (1.0 eq)
 - Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.05 eq)

- Sodium ascorbate (0.1 eq)
- Solvent (e.g., a mixture of t-BuOH and water, or DMF)
- Procedure:
 - In a round-bottom flask, dissolve the organic azide and **3-Fluorophenylacetylene** in the chosen solvent.
 - In a separate vial, prepare a fresh solution of sodium ascorbate in water.
 - Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
 - Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
 - Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting triazole by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- To cite this document: BenchChem. [3-Fluorophenylacetylene: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297516#commercial-availability-and-suppliers-of-3-fluorophenylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com